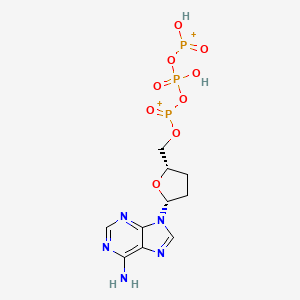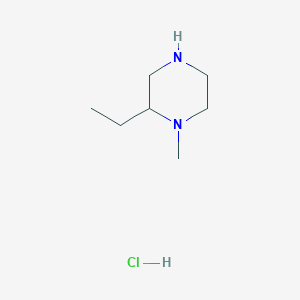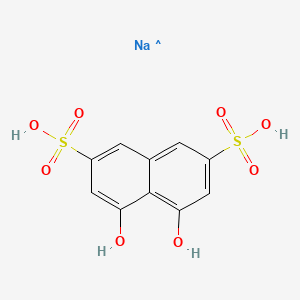
Chromotropic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromotropic acid sodium salt can be synthesized through the sulfonation of naphthalene derivatives. The process typically involves the reaction of naphthalene with sulfuric acid to introduce sulfonic acid groups, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled sulfonation of naphthalene in the presence of sulfuric acid, followed by purification and crystallization steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Chromotropic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Chromotropic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a chromogenic reagent for the quantification of various compounds, including dipyrone and formaldehyde
Biology: It is employed in the detection of formaldehyde in biological samples.
Medicine: It is used in the analysis of pharmaceutical preparations.
Industry: It is used in the textile industry for the detection of formaldehyde in fabrics.
Mechanism of Action
Chromotropic acid sodium salt exerts its effects through the formation of colored complexes with target analytes. For example, in the presence of formaldehyde, it forms a red-colored complex that can be quantified spectrophotometrically . The molecular targets and pathways involved include the interaction of the hydroxyl and sulfonic acid groups with the analyte, leading to the formation of a stable chromophore .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dihydroxynaphthalene-3,6-disulfonic acid disodium salt
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt
Uniqueness
Chromotropic acid sodium salt is unique due to its high solubility in water and its ability to form highly specific colored complexes with various analytes. This makes it particularly useful in analytical chemistry for the detection and quantification of specific compounds .
Properties
Molecular Formula |
C10H8NaO8S2 |
|---|---|
Molecular Weight |
343.3 g/mol |
InChI |
InChI=1S/C10H8O8S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,11-12H,(H,13,14,15)(H,16,17,18); |
InChI Key |
NFUBDAYOCNSUIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)O.[Na] |
Related CAS |
129-96-4 3888-44-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


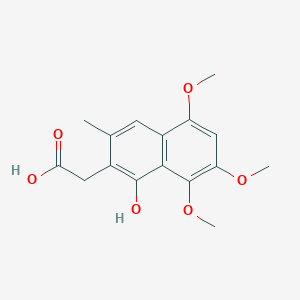
![1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-](/img/structure/B12340456.png)
![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)
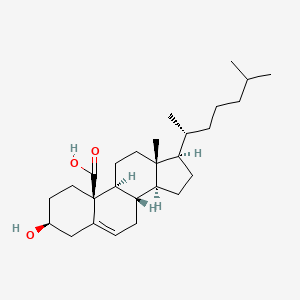
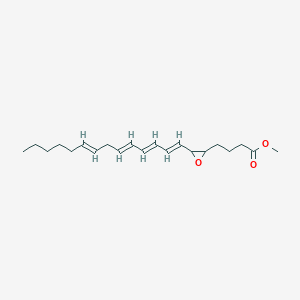
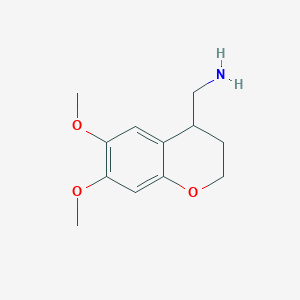


![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)
![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)
